molecular formula C21H26N2O4S B2613093 N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923426-55-5

N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2613093
CAS No.: 923426-55-5
M. Wt: 402.51
InChI Key: PSRCPCUBDUTXTJ-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carboxylic acids or their derivatives.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

    Aromatic Substitution: The dimethylphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-18(13-15)22-21(24)17-8-10-23(11-9-17)28(25,26)20-6-4-19(27-3)5-7-20/h4-7,12-14,17H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCPCUBDUTXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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